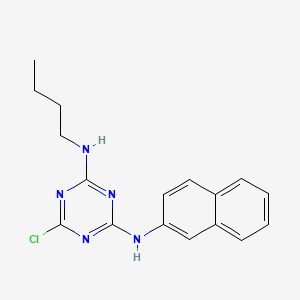![molecular formula C14H27NO2S2 B14494340 Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate CAS No. 63505-48-6](/img/structure/B14494340.png)
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes an octyl group, a dimethylcarbamothioyl group, and a propanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of a continuous flow reactor can enhance the reaction rate and yield. Additionally, the purification process may include distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, various substituted products.
Wissenschaftliche Forschungsanwendungen
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of perfumes and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The dimethylcarbamothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butyrate: An ester with a similar structure, used in perfumes.
Uniqueness
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
63505-48-6 |
|---|---|
Molekularformel |
C14H27NO2S2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
octyl 3-(dimethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C14H27NO2S2/c1-4-5-6-7-8-9-11-17-13(16)10-12-19-14(18)15(2)3/h4-12H2,1-3H3 |
InChI-Schlüssel |
PQSOGQYOOLQPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


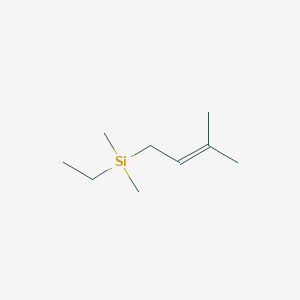
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
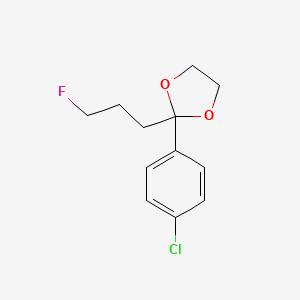
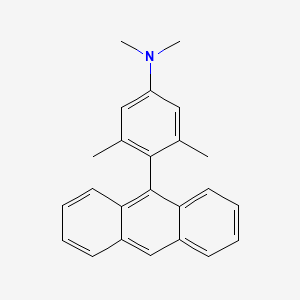

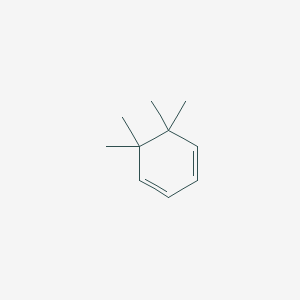

![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

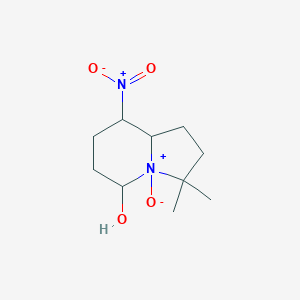
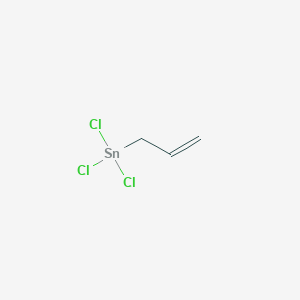
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
